2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to exhibit a number of interesting biochemical and physiological effects that make it an attractive target for further investigation.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.
Biochemical and physiological effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in certain cancer cells, which suggests that it may have potential as an anti-cancer agent. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. For example, further investigation of its anti-cancer properties could lead to the development of new anti-cancer drugs. Additionally, research on its anti-inflammatory properties could lead to the development of new treatments for inflammatory diseases. Finally, further investigation of its mechanism of action could lead to a better understanding of the role of PARP in DNA repair processes.
Synthesis Methods
The synthesis of 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2,3-difluoroaniline with 4-methyl-2-thiazolamine in the presence of a suitable coupling agent. The resulting product is then purified using standard chromatographic techniques to yield the final compound.
Scientific Research Applications
2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used extensively in scientific research as a tool to study various biological processes. This compound has been shown to have a number of interesting properties that make it an attractive target for further investigation. For example, it has been shown to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various biological processes.
properties
IUPAC Name |
2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYTVFYKRXLBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357946 |
Source
|
Record name | 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
418791-31-8 |
Source
|
Record name | 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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